molecular formula C5H6BBr2NO2 B12438757 4-Bromopyridine-3-boronic acid HBr

4-Bromopyridine-3-boronic acid HBr

Cat. No.: B12438757
M. Wt: 282.73 g/mol
InChI Key: WWBLWWAFEATIMV-UHFFFAOYSA-N
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Description

4-Bromopyridine-3-boronic acid HBr (CAS 2121512-92-1) is a high-purity chemical building block designed for advanced research and synthesis. This bifunctional compound integrates both a bromine substituent and a boronic acid group on the pyridine ring, making it a valuable precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . These reactions are fundamental for constructing complex biaryl structures prevalent in pharmaceutical candidates, agrochemicals, and organic materials. The compound is supplied as a hydrobromide salt, which can enhance its stability and shelf life. With a molecular formula of C 5 H 6 BBr 2 NO 2 and a molecular weight of 282.73 g/mol , it is characterized for precise application in discovery chemistry. Handle with care; this compound may cause skin and eye irritation and specific target organ toxicity upon repeated exposure . Intended Use and Disclaimer: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should review the Safety Data Sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C5H6BBr2NO2

Molecular Weight

282.73 g/mol

IUPAC Name

(4-bromopyridin-3-yl)boronic acid;hydrobromide

InChI

InChI=1S/C5H5BBrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H

InChI Key

WWBLWWAFEATIMV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CN=C1)Br)(O)O.Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromopyridine 3 Boronic Acid Hbr and Its Precursors

Precursor Synthesis and Functionalization of the Pyridine (B92270) Ring

The journey towards 4-bromopyridine-3-boronic acid HBr begins with the strategic introduction of substituents onto the pyridine core. Various methodologies have been developed to achieve the desired functionalization, each with its own set of advantages and limitations.

Directed Ortho-Metallation (DoM) Strategies for Pyridine Functionalization

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In the context of pyridine synthesis, a directing metalation group (DMG) is utilized to guide a strong base, typically an organolithium reagent, to deprotonate the pyridine ring at the position ortho to the DMG. wikipedia.orguwindsor.ca This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of functional groups.

Commonly used DMGs for pyridine include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orguwindsor.caacs.org The choice of the DMG is crucial as it influences the efficiency and regioselectivity of the metalation. For instance, the use of a carbamate (B1207046) group can direct lithiation to the adjacent position. acs.org However, the electron-deficient nature of the pyridine ring can lead to competitive nucleophilic addition of the organolithium reagent. To mitigate this, sterically hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed. uwindsor.caharvard.edu

The general principle of DoM involves the coordination of the lithium atom of the organolithium reagent to the heteroatom of the DMG, which positions the base for regioselective deprotonation of the ortho-carbon. wikipedia.org The resulting aryllithium species is then quenched with an appropriate electrophile.

Directing GroupBasePosition of MetalationReference
-CONEt2s-BuLi/TMEDAC2 harvard.edu
-OCONEt2s-BuLi/TMEDAC3 acs.orgharvard.edu
-OMen-BuLiC2 (α-metalation) acs.org
-ClLDAC4 znaturforsch.com

Metal-Halogen Exchange Processes in Halopyridine Derivatization

Metal-halogen exchange is another cornerstone in the functionalization of pyridines, particularly for the synthesis of organometallic intermediates from halopyridines. arkat-usa.orgwikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) on the pyridine ring with a metal, most commonly lithium or magnesium. arkat-usa.orgwikipedia.org The rate of exchange is generally faster for iodine than for bromine, and chlorine is the least reactive. wikipedia.org

This method is highly effective for preparing lithiated pyridines that can subsequently be used in borylation reactions. arkat-usa.orgresearchgate.net For instance, 3-bromopyridine (B30812) can undergo lithium-halogen exchange with n-butyllithium to form 3-lithiopyridine. researchgate.netorgsyn.org A key consideration in this process is the potential for the newly formed organolithium species to react with the starting halopyridine. To circumvent this, the reaction is often carried out at low temperatures, and in some protocols, the organolithium reagent is added to a mixture of the halopyridine and the electrophile (in situ quench). orgsyn.org

The use of Grignard reagents, prepared via halogen-magnesium exchange with reagents like isopropylmagnesium chloride (i-PrMgCl), offers a milder alternative to organolithiums and often exhibits greater functional group tolerance. znaturforsch.comnih.gov

Regioselective Bromination of Pyridine Systems

Introducing a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound. The inherent electron-deficient nature of pyridine makes direct electrophilic bromination challenging, often requiring harsh conditions such as high temperatures and the use of elemental bromine. acs.org

To achieve regioselectivity under milder conditions, various strategies have been developed. One approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net Subsequent deoxygenation yields the desired brominated pyridine. Recent methods have focused on achieving high regioselectivity for the C2-bromination of fused pyridine N-oxides using reagents like p-toluenesulfonic anhydride (B1165640) as an activator and a bromide source. tcichemicals.com For unsymmetrical pyridine N-oxides, highly regioselective halogenation at the 2-position can be achieved using reagents like phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3) in the presence of a base like 2,6-lutidine. acs.org

Another strategy involves the introduction of an activating group, such as an amino or hydroxyl group, which directs bromination to specific positions. thieme-connect.com For example, 3-hydroxypyridine (B118123) can be regioselectively brominated at the 2-position. thieme-connect.com Electrochemical methods have also emerged as a sustainable approach for the meta-bromination of pyridines by employing a directing group. acs.org

A direct synthesis of 3-bromopyridine has been reported using pyridine, hydrobromic acid, and hydrogen peroxide, offering a simpler route that avoids high temperatures and pressures. google.com

Alternative Electrophilic and Nucleophilic Functionalization of Pyridine

Beyond DoM and metal-halogen exchange, other electrophilic and nucleophilic functionalization methods contribute to the diverse toolkit for modifying the pyridine ring.

Electrophilic borylation using reagents like BBr3 has been used to synthesize pyridine-borane complexes from 2-arylpyridines. acs.org This method proceeds through an electrophilic aromatic borylation mechanism.

Nucleophilic aromatic substitution (SNAr) is also a viable strategy, particularly with halopyridines where the halogen acts as a leaving group. The reactivity of halopyridines towards nucleophiles is enhanced by the electron-withdrawing nature of the nitrogen atom.

Boronylation Strategies for the Formation of 4-Bromopyridine-3-boronic Acid Derivatives

The final key transformation in the synthesis of 4-bromopyridine-3-boronic acid is the introduction of the boronic acid group. This is typically achieved through the borylation of a suitable organometallic pyridyl intermediate.

Electrophilic Quenching of Organometallic Pyridyl Intermediates with Borates

The most common and well-established method for synthesizing pyridinylboronic acids involves the reaction of an organometallic pyridyl species with a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate. arkat-usa.orgorgsyn.org The organometallic intermediate, typically a lithiated pyridine or a pyridyl Grignard reagent, is generated via DoM or metal-halogen exchange as previously described.

The process involves the nucleophilic attack of the pyridyl anion on the electrophilic boron atom of the borate ester. This forms a boronate complex which, upon acidic workup, hydrolyzes to yield the desired boronic acid. orgsyn.org

A refined procedure for the synthesis of 3-pyridylboronic acid involves the in situ trapping of the 3-lithiopyridine intermediate, generated from 3-bromopyridine and n-butyllithium, with triisopropyl borate. researchgate.netorgsyn.org This "in situ quench" minimizes side reactions of the highly reactive lithiated species. orgsyn.org The choice of solvent can also play a crucial role, with toluene (B28343) being a suitable medium for generating 3-lithiopyridine at moderately low temperatures. researchgate.net

Organometallic IntermediateBorylating AgentProductReference
3-LithiopyridineTriisopropyl borate3-Pyridylboronic acid researchgate.netorgsyn.org
2-Pyridyllithium2-Cyclohexyloxy-4,4,5,5,-tetramethyl- acs.orgarkat-usa.orgacs.orgdioxaborolane2-Pyridylboronic acid ester google.com
2-Pyridyl Grignard ReagentTrialkyl borate2-Pyridylboronic acid arkat-usa.org

The stability of the resulting pyridyl boronic acid is an important consideration. 2-Pyridylboronic acids, for instance, are known to be prone to protodeboronation, a process where the C-B bond is cleaved by a proton source. nih.gov To circumvent this, they are often isolated as more stable derivatives, such as pinacol (B44631) esters or N-phenyldiethanolamine (PDEA) boronates. orgsyn.orgnih.gov

Palladium-Catalyzed Borylation of Halopyridines (Miyaura Borylation Analogs)

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a powerful and versatile method for the synthesis of aryl- and heteroarylboronates. alfa-chemistry.combeilstein-journals.org This reaction typically involves the coupling of a halide (or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.com

This methodology offers several advantages over traditional organometallic routes, including milder reaction conditions and a higher tolerance for various functional groups. alfa-chemistry.comorganic-chemistry.org The reaction can be performed in solution or, more recently, under solvent-free mechanochemical conditions using ball milling, which significantly reduces reaction times. beilstein-journals.org

The general mechanism involves the oxidative addition of the halopyridine to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the pyridylboronate and regenerate the catalyst. alfa-chemistry.com The choice of base is critical; weaker bases like potassium acetate (B1210297) (KOAc) are often preferred to prevent side reactions. alfa-chemistry.com

A variety of palladium catalysts and ligands can be employed, and their selection can significantly impact the reaction's efficiency and scope. beilstein-journals.orgorganic-chemistry.org For instance, the use of ligands like XPhos has been shown to be effective for the borylation of aryl chlorides. beilstein-journals.org

Table 2: Key Components of the Miyaura Borylation Reaction

Component Function Examples
Substrate Source of the aryl or heteroaryl group. Aryl or vinyl halides/triflates. alfa-chemistry.com
Boron Reagent Source of the boryl group. Bis(pinacolato)diboron (B₂pin₂). alfa-chemistry.com
Catalyst Facilitates the cross-coupling reaction. Pd(PPh₃)₄, PdCl₂(dppf). alfa-chemistry.com
Base Activates the diboron reagent. Potassium acetate (KOAc). alfa-chemistry.com
Solvent Provides the reaction medium. Toluene, DMSO. organic-chemistry.org

This table summarizes the essential components for a typical Miyaura borylation reaction. alfa-chemistry.comorganic-chemistry.org

Investigation of Ligand Effects in Catalytic Borylation

The nature of the ligand coordinated to the palladium center plays a pivotal role in the outcome of the Miyaura borylation and related catalytic processes. Ligands can influence the catalyst's stability, activity, and selectivity.

In the context of palladium-catalyzed C(sp³)–H borylation, quinoline-based ligands have been identified as effective promoters. nih.gov Studies have shown that the electronic properties and steric hindrance of the ligand can dramatically affect the reaction yield. For example, more electron-rich and less sterically hindered quinoline (B57606) ligands tend to give higher yields. nih.gov The ligand can increase the initial reaction rate and is crucial for efficient reductive elimination. nih.gov

For the borylation of aryl halides, different phosphine-based ligands have been investigated. For instance, DPEphos and XPhos have been found to be effective for the borylation of aryl bromides and chlorides, respectively, in solvent-free conditions. beilstein-journals.org The development of recyclable catalytic systems, such as those using PEG-2000 as a medium with an XPhos ligand, offers a more sustainable approach to aryl boronate synthesis. organic-chemistry.org

Iridium-Catalyzed C-H Borylation Approaches to Pyridylboronates

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized substrates. nih.govrsc.org This methodology allows for the direct conversion of pyridine C-H bonds to C-B bonds. rsc.org

However, the application of this method to pyridines can be challenging due to the Lewis basicity of the pyridine nitrogen. rsc.orgrsc.org The nitrogen lone pair can coordinate to the iridium catalyst, leading to catalyst inhibition and reduced reactivity. nih.govrsc.org This effect is particularly pronounced for borylation at the C-2 position. rsc.org

To overcome this challenge, several strategies have been developed. One approach involves the introduction of substituents at the C-2 position of the pyridine ring. nih.govrsc.org These substituents can sterically hinder the coordination of the nitrogen to the iridium center, thereby allowing the borylation to proceed. nih.gov Electron-withdrawing substituents at C-2 can also slow down the rate of protodeborylation, facilitating the isolation of the desired product. nih.gov

The regioselectivity of iridium-catalyzed borylation is influenced by a combination of steric and electronic factors. researchgate.net In many cases, the reaction exhibits a preference for borylation at the sterically least hindered position. For example, 2,6-disubstituted pyridines often undergo borylation at the C-4 position in good to excellent yields. digitellinc.com However, the electronic nature of the substituents can also play a significant role, sometimes leading to a loss of regioselectivity. digitellinc.com

Table 3: Regioselectivity in Iridium-Catalyzed Borylation of Substituted Pyridines

Pyridine Substrate Major Borylation Position Influencing Factors
Unsubstituted Pyridine C-3 and C-4 Inhibition at C-2 by nitrogen lone pair. rsc.org
2-Substituted Pyridines C-6 (or other sterically accessible positions) Steric hindrance from the C-2 substituent. nih.gov
2,6-Disubstituted Pyridines C-4 Steric hindrance from both C-2 and C-6 substituents. digitellinc.com
CF₃-Substituted Pyridines Varies (α, β, or γ) Sterically governed regioselectivity. acs.org

This table illustrates the general trends in regioselectivity for the iridium-catalyzed borylation of pyridines based on their substitution patterns. rsc.orgnih.govdigitellinc.comacs.org

Considerations for the Bromine Substituent Retention during Borylation

When synthesizing borylated compounds that also contain a halogen substituent, such as this compound, a key consideration is the retention of the halogen atom during the borylation process. The C-Br bond can be susceptible to cleavage under certain reaction conditions, particularly in palladium-catalyzed reactions where it can undergo oxidative addition.

In the context of iridium-catalyzed C-H borylation, the presence of a bromine substituent can be well-tolerated. For instance, the borylation of 2-bromo-4-(trifluoromethyl)pyridine (B130479) was reported to be unsuccessful, possibly due to catalyst deactivation via the highly activated C-Br bond. nih.gov However, in other cases, the borylation proceeds while leaving the C-Br bond intact. nih.gov

In palladium-catalyzed borylation reactions (Miyaura-type), the relative reactivity of the C-X (X = halogen) and C-H bonds is crucial. The conditions are typically optimized to favor the reaction at the C-X bond, leaving other C-H bonds, including those adjacent to a bromine atom on the same ring, unreacted. The challenge arises when attempting to perform a C-H borylation on a molecule that already contains a bromine atom that one wishes to preserve. The choice of catalyst and reaction conditions becomes critical to achieve the desired selectivity.

Isolation and Characterization Considerations for Pyridylboronic Acids

The isolation and purification of pyridylboronic acids can present significant challenges due to their unique chemical properties. These difficulties often stem from their amphoteric nature and potential instability.

Challenges in Isolation of Amphoteric Pyridylboronic Acids

Pyridylboronic acids are amphoteric compounds, meaning they possess both acidic (the boronic acid group) and basic (the pyridine nitrogen) functionalities. This dual nature can make their isolation and purification by standard techniques like extraction and chromatography problematic.

The Lewis basicity of the pyridine nitrogen can lead to the formation of complexes and salts, which can complicate the isolation process. rsc.org Furthermore, pyridylboronic acids, particularly those with the boronic acid group at the 2-position, are known to be notoriously unstable. nih.gov They are prone to protodeborylation, a process where the C-B bond is cleaved by a proton source. This instability can lead to low isolated yields and difficulties in obtaining pure material.

To address these challenges, pyridylboronic acids are often converted into more stable derivatives, such as boronate esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates. nih.gov These derivatives are generally more stable and easier to handle and purify using standard chromatographic techniques. nih.gov For instance, 2-pyridyl MIDA boronate has been shown to be an air-stable, crystalline solid that can be stored for extended periods without decomposition. nih.gov

Strategies for Improved Yields and Stability of Pyridine Boronic Acids

The inherent instability of many pyridine boronic acids, especially 2-pyridyl boron reagents, presents a significant challenge in their application, particularly in Suzuki-Miyaura cross-coupling reactions. researchgate.net This instability often leads to low yields and the formation of byproducts. nih.gov Consequently, a variety of strategies have been developed to enhance their stability and improve reaction outcomes.

One of the most effective approaches is the in-situ formation of the boronic acid from a more stable precursor. This "slow-release" strategy mitigates the decomposition of the boronic acid, which can otherwise compete with the desired cross-coupling reaction. nih.gov A prominent example of this is the use of N-methyliminodiacetic acid (MIDA) boronates. nih.govnih.gov These air-stable, crystalline solids can be isolated and purified, and then, under specific reaction conditions, slowly hydrolyze to release the corresponding boronic acid. nih.govnih.gov This method has been shown to dramatically improve yields in cross-coupling reactions involving otherwise unstable boronic acids. nih.gov For instance, the cross-coupling of several 2-heterocyclic MIDA boronates with an aryl chloride resulted in uniformly excellent yields (90–96%), a stark contrast to the low to moderate yields (14–68%) obtained with the corresponding boronic acids. nih.gov

Another key strategy involves the formation of stable boronate esters. 2-Pyridinylboronic esters, for example, exhibit significantly greater stability than their corresponding acids. arkat-usa.org The development of air- and water-stable 2-pyridinylboronic esters has been a focus of research to overcome the challenges associated with the lability of the 2-pyridyl-boron bond. researchgate.netarkat-usa.org For instance, N-phenyldiethanolamine (PDEA) has been used to create aminostabilized boronates, which are stabilized by an intramolecular dative bond between the nitrogen and boron atoms, rendering them stable for prolonged storage. researchgate.net

The choice of reaction conditions also plays a crucial role in maximizing yields. This includes the selection of the organometallic reagent, solvent, and temperature. arkat-usa.org For instance, in the synthesis of 3-pyridylboronic acid from 3-bromopyridine, an inverse-addition protocol, where n-butyllithium is added to a mixture of the halopyridine and trialkyl borate, has been shown to significantly improve yields by minimizing side reactions. researchgate.netorgsyn.org Furthermore, the use of specific palladium catalysts and ligands can enhance the efficiency of cross-coupling reactions. acs.orgnih.gov The nature of the base and the presence of certain cations have also been shown to accelerate the rate and yield of Suzuki coupling reactions involving halopyridines. acs.org

The introduction of electron-withdrawing groups, such as chlorine or fluorine, on the pyridine ring can also enhance stability and reactivity in Suzuki-Miyaura cross-couplings by reducing the Lewis basicity of the pyridyl nitrogen. researchgate.netresearchgate.net

The following table summarizes some of the key strategies and their impact on the yield and stability of pyridine boronic acids:

StrategyExampleKey Advantage
Slow-Release from MIDA Boronates Cross-coupling of 2-heterocyclic MIDA boronatesDramatically improved yields (e.g., 93% vs 14% for 2-indole) by minimizing boronic acid decomposition. nih.gov
Formation of Stable Boronate Esters N-phenyldiethanolamine (PDEA) stabilized 2-pyridylboronatesEnhanced stability for prolonged storage due to intramolecular N-B dative bond. researchgate.net
Optimized Reaction Conditions Inverse-addition of n-BuLi in the synthesis of 3-pyridylboronic acidMinimized side reactions, leading to high isolated yields (87-95%). researchgate.netorgsyn.org
Catalyst and Ligand Selection Use of air-stable palladium phosphine (B1218219) chloride and oxide catalystsEnables efficient cross-coupling of pyridyl-2-boronic esters with low catalyst loading. acs.orgnih.gov
Modification of Pyridine Ring Electronics Use of 2-chloropyridine (B119429) derivatives in asymmetric couplingReduces Lewis basicity of the pyridine nitrogen, preventing inhibition of the catalyst. researchgate.net

Reactivity and Mechanistic Insights of 4 Bromopyridine 3 Boronic Acid Hbr in Catalytic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures. wikipedia.orgwikipedia.org The reaction typically involves an organoboron compound, such as a boronic acid, an organic halide, a palladium catalyst, and a base. wikipedia.org The hydrobromide salt of 4-bromopyridine-3-boronic acid serves as a key building block in these transformations, offering a bifunctional handle for sequential and site-selective couplings.

The general catalytic cycle for the Suzuki-Miyaura reaction proceeds through three primary steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Pyridine (B92270) boronic acids, including derivatives like 4-bromopyridine-3-boronic acid HBr, are versatile coupling partners in Suzuki-Miyaura reactions, readily engaging with a wide array of aryl and heteroaryl halides. nih.govclaremont.edunih.gov The reactivity of the halide partner generally follows the order of I > OTf > Br >> Cl. wikipedia.org The presence of the bromine atom on the pyridine ring of 4-bromopyridine-3-boronic acid allows for its use as an electrophile in a subsequent coupling step, demonstrating its utility in synthesizing more complex, poly-arylated structures.

Research has shown successful couplings of pyridyl boronic acids with various electrophiles. For instance, studies have demonstrated the coupling of 3-pyridylboronic acid derivatives with aryl bromides like 2-(4-bromophenyl)-1,3,4-oxadiazole. nih.gov Furthermore, the reaction of 3-bromopyridine (B30812) with phenylboronic acid derivatives highlights the feasibility of coupling pyridine halides. nih.gov The reaction conditions can be optimized to achieve high yields, and even challenging substrates like chloropyridines can be coupled effectively with arylboronic acids. nih.gov

The electronic nature of the coupling partners plays a significant role. Electron-rich boronic acids tend to give good to excellent yields, while electron-withdrawing groups on the boronic acid can slow the transmetalation step and potentially lower the yield. mdpi.com A common side reaction that can reduce efficiency is protodeboronation, where the boronic acid is replaced by a hydrogen atom. nih.govmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with Pyridine-based Reagents

Pyridine Reagent Coupling Partner Catalyst System Base Solvent Yield Reference
3-Pyridylboronic ester 2-(4-bromophenyl)-1,3,4-oxadiazole Pd(OAc)₂ / SPhos TMSOK Dioxane - nih.gov
3-Bromopyridine Phenyl DABO boronate Pd(dba)₂ - Dioxane 73% nih.gov
2-Chloropyridine (B119429) 2-Methoxyphenylboronic acid Pd(OAc)₂ / Ligand K₃PO₄ Toluene (B28343) 99% organic-chemistry.org
5-(4-bromophenyl)-4,6-dichloropyrimidine 4-Methoxyphenyl boronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 85% mdpi.com
3-Bromo-2,6-dimethylpyridine 2-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water - beilstein-journals.org

Note: This table is illustrative and compiles data from various studies on related pyridine compounds to show representative reaction conditions and outcomes.

The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura coupling, influencing catalyst stability, activity, and the scope of compatible substrates. deepdyve.com For challenging substrates like heteroaryl compounds, sterically demanding and electron-rich phosphine (B1218219) ligands are often required. organic-chemistry.org Ligands such as RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven effective in promoting the coupling of pyridyl boronic acids and halides, even with substrates prone to catalyst inhibition, like aminopyridines. organic-chemistry.orgcdnsciencepub.com

The development of highly active catalysts has enabled the use of very low catalyst loadings, in some cases as low as 0.001 mol%. wikipedia.org The design of water-soluble ligands has also led to highly efficient catalytic systems for coupling heterocyclic substrates in aqueous solvent mixtures, which offers environmental and practical advantages. nih.gov The optimization of the ligand is often performed in conjunction with the screening of catalysts, bases, and solvents to achieve the best possible outcome for a specific transformation. cdnsciencepub.com For example, Pd(dppf)Cl₂ has been identified as an effective catalyst for certain couplings involving pyridyl derivatives. cdnsciencepub.com

The base and solvent system are crucial parameters that significantly impact the efficiency and selectivity of the Suzuki-Miyaura reaction. cdnsciencepub.comresearchgate.net The base is required to activate the boronic acid, forming a more nucleophilic boronate species (R-B(OH)₃⁻), which facilitates the transmetalation step. deepdyve.comorganic-chemistry.org Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), while organic bases are generally less effective. cdnsciencepub.com The strength and amount of the base can influence reaction selectivity when competing boronic acids are present. deepdyve.comscilit.com

Solvents such as dioxane, toluene, and DMF are frequently used, often with the addition of water. cdnsciencepub.comresearchgate.net The presence of water can be beneficial, increasing the solubility of the inorganic base and potentially altering the reaction mechanism by enabling pathways involving Pd-OH intermediates. cdnsciencepub.com However, excessive water can lead to hydrolysis of the starting materials or intermediates, thereby reducing the yield. cdnsciencepub.com The optimal solvent is highly dependent on the specific substrates. For instance, while dioxane with added water can be effective, solvent systems like methanol/water have also shown to provide excellent yields in certain cases. cdnsciencepub.comresearchgate.net

Table 2: Effect of Base and Solvent on a Model Suzuki-Miyaura Reaction

Base Solvent Water Content Yield Reference
Na₃PO₄ Toluene - Low cdnsciencepub.com
Na₃PO₄ Toluene with H₂O Increased cdnsciencepub.com
Na₃PO₄ Dioxane - Moderate cdnsciencepub.com
Na₃PO₄ Dioxane 20% 72% cdnsciencepub.com
NaOH Methanol/Water (3:2) 40% 98.5% researchgate.net
KOH Dioxane/Water - - cdnsciencepub.com
K₃PO₄ Dioxane - Good mdpi.com

Note: This table summarizes general findings from different studies to illustrate the impact of reaction conditions.

Two primary mechanistic pathways are typically considered for the transmetalation step. nih.govrsc.orgprinceton.edu

The Boronate Pathway : In this mechanism, the base reacts with the boronic acid to form a tetracoordinate boronate anion [R-B(OH)₃]⁻. This activated, more nucleophilic species then reacts with the arylpalladium(II) halide complex (Ar-Pd-X) to transfer the organic group to the palladium center. nih.govprinceton.edu This pathway was initially proposed based on the observation that the reaction often requires a base to proceed efficiently. princeton.edu Studies under anhydrous conditions using strong bases like potassium trimethylsilanolate (TMSOK) have provided evidence supporting this pathway, showing that the reaction between an aryl boronate and an arylpalladium halide complex can be kinetically competent. nih.gov

The Oxo-Palladium Pathway : This alternative pathway proposes that the base first reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide (B78521) complex (Ar-Pd-OH). This hydroxo complex then reacts with the neutral boronic acid. nih.govresearchgate.net Systematic studies comparing the reaction rates have shown that for Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures, the reaction of a palladium hydroxo complex with a boronic acid is significantly faster than the reaction of a palladium halide complex with a boronate. nih.gov This suggests that under these common conditions, the oxo-palladium pathway is the dominant mechanism for transmetalation. nih.govresearchgate.net

Recent research using low-temperature NMR has allowed for the direct observation of pre-transmetalation intermediates with Pd-O-B linkages. illinois.edu These studies have identified both tricoordinate boronic acid complexes and tetracoordinate boronate complexes, both of which can lead to the cross-coupled product, suggesting that both pathways are plausible and their dominance may depend on specific reaction conditions, such as ligand concentration. illinois.edu

Mechanistic Pathways in Suzuki-Miyaura Coupling Involving Pyridylboronic Acids

Identification and Characterization of Palladium-Boron Intermediates (e.g., Pd-O-B Linkages)

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, proceeds through a catalytic cycle involving several key steps. One of the most critical and debated steps is transmetalation, where the organic group is transferred from the boron atom to the palladium center. The direct observation and characterization of intermediates in this process, particularly those containing a palladium-oxygen-boron (Pd-O-B) linkage, have been challenging due to their transient nature.

Low-temperature, rapid injection NMR spectroscopy has emerged as a powerful technique to intercept and characterize these elusive species. researchgate.net Studies have successfully identified two distinct intermediates containing Pd-O-B linkages: a tri-coordinate boronic acid complex and a tetra-coordinate boronate complex. researchgate.net Both of these species have been shown to be competent in the transmetalation step, leading to the formation of the cross-coupled product. researchgate.net

The formation of these intermediates is preceded by the oxidative addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II) species. The boronic acid, or its corresponding boronate formed under basic conditions, then coordinates to the palladium center. The structure of the resulting intermediate is influenced by the nature of the ligands on the palladium and the reaction conditions. For instance, the use of P,O-chelating ligands can lead to the formation of stable mono-phosphine P,O-chelating Pd/L intermediates that are highly efficient in Suzuki reactions involving aryl chlorides. nih.gov The characterization of these intermediates, including through X-ray crystallography, provides invaluable insight into the geometry and bonding that facilitate the subsequent transfer of the organic moiety from boron to palladium. nih.gov

Table 1: Characterized Palladium-Boron Intermediates

Intermediate Type Characterization Method Key Findings
Tri-coordinate (6-B-3) boronic acid complex Low-temperature NMR spectroscopy Confirmed as a viable intermediate in the transmetalation step. researchgate.net
Tetra-coordinate (8-B-4) boronate complex Low-temperature NMR spectroscopy, Computational analysis Identified as a key intermediate preceding reductive elimination. researchgate.netmdpi.com
Role of Hydrolysis and Protodeboronation in Reaction Efficacy

While this compound is a valuable reagent, its utility can be hampered by competing side reactions, most notably hydrolysis and protodeboronation. Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of an undesired byproduct and a reduction in the yield of the desired cross-coupled product. digitellinc.com This process is particularly prevalent with electron-deficient heteroaryl boronic acids, such as pyridine derivatives. acs.orgnih.gov

The propensity for protodeboronation is highly dependent on the reaction conditions, especially the pH. digitellinc.comacs.org For basic heteroaromatic boronic acids, the speciation of the boronic acid in solution plays a crucial role. digitellinc.com Under neutral pH conditions, zwitterionic species can form, which have been shown to be highly susceptible to unimolecular fragmentation and subsequent protodeboronation. digitellinc.comacs.org The rate of protodeboronation can be attenuated by adjusting the pH away from the point where the zwitterionic species is most abundant. digitellinc.com

Strategies to mitigate protodeboronation include the use of highly active catalysts that promote rapid cross-coupling, thus outcompeting the decomposition pathway. nih.gov The development of precatalysts that generate the active catalytic species under mild conditions where boronic acid decomposition is slow has also been a successful approach. nih.gov

Table 2: Factors Influencing Protodeboronation of Pyridine Boronic Acids

Factor Influence on Protodeboronation
pH Can promote the formation of reactive zwitterionic species. digitellinc.comacs.org
Temperature Higher temperatures can increase the rate of protodeboronation. nih.gov
Catalyst Activity Highly active catalysts can minimize protodeboronation by accelerating the desired coupling reaction. nih.gov
Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the mechanism of chemical reactions by determining the rate-determining step and the nature of the transition state. In the context of the Suzuki-Miyaura reaction, 13C KIEs have been employed to gain atomistic insight into the catalytic cycle. mdpi.comrsc.org

By measuring the KIE at the carbon atom attached to the bromine (KIEC–Br) and the carbon atom attached to the boron (KIEC–Boron), researchers can distinguish between different mechanistic pathways. For example, a significant KIEC–Br is consistent with the oxidative addition of the aryl bromide to the palladium center being a rate-determining or partially rate-limiting step. rsc.org The magnitude of the KIE can also provide information about the structure of the transition state. For instance, experimental and computational studies have shown that the oxidative addition of aryl bromides to a 12-electron monoligated palladium complex exhibits a different KIE compared to the addition to a 14-electron bisligated complex. mdpi.comrsc.org

Similarly, the KIE for the carbon atom involved in transmetalation (KIEC–Boron) provides evidence for the mechanism of this key step. A significant KIEC–Boron supports a transition state where the C-B bond is being cleaved. mdpi.com These studies have provided strong evidence for the involvement of a tetracoordinate boronate intermediate with a Pd-O-B linkage in the transmetalation step. mdpi.com

Table 3: Representative Kinetic Isotope Effect (KIE) Data in Suzuki-Miyaura Reactions

Isotope Position Experimental KIE Value Mechanistic Implication
KIEC–Br ~1.020 Oxidative addition to a monoligated Pd(0) complex. mdpi.comrsc.org
KIEC–Br ~1.031 Oxidative addition to a bisligated Pd(0) complex. rsc.org

Other Coupling Reactions and Transformations

Beyond the well-established Suzuki-Miyaura coupling, this compound and its derivatives are valuable substrates for a range of other catalytic transformations. These reactions expand the synthetic utility of this building block, allowing for the introduction of diverse functionalities through C-H activation, derivatization of the bromine atom, and transformations that are orthogonal to the boronic acid group.

C-H Activation Strategies Involving Pyridine Boronic Acid Derivatives

Direct C-H activation is a powerful strategy for the functionalization of heterocycles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The C-H functionalization of pyridines presents a significant challenge due to the electronic nature of the ring and the potential for the nitrogen atom to coordinate to the metal catalyst, thereby inhibiting its activity. nih.gov

Recent advances have demonstrated the feasibility of palladium-catalyzed C-H arylation of pyridines, particularly those bearing electron-withdrawing groups. nih.gov The regioselectivity of these reactions is influenced by a combination of electronic and steric factors. For pyridine boronic acid derivatives, the boronic acid group itself can act as a directing group or influence the electronic properties of the pyridine ring, thereby guiding the C-H activation to a specific position.

Furthermore, cooperative C-H activation strategies involving a transition metal and a Lewis acidic boron center have been explored. acs.orgnih.govrsc.org In these systems, the pyridine nitrogen coordinates to the boron atom of a pincer ligand, which in turn directs the transition metal to activate a C-H bond at the ortho position. acs.orgnih.gov This approach offers a novel topology for directed C-H activation and has been investigated with both iridium and rhodium complexes. acs.orgnih.govrsc.org While these studies often focus on pyridine itself, the principles can be extended to substituted pyridines, including those bearing a boronic acid moiety.

Derivatization of the Bromine Moiety in this compound

The bromine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position of the pyridine ring. The differential reactivity of the C-Br bond and the C-B(OH)2 bond allows for selective transformations.

Suzuki-Miyaura coupling can be employed to react the bromine atom with another boronic acid or ester, leading to the formation of a biaryl or heteroaryl-aryl linkage. mdpi.comnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity for the reaction at the bromine position while preserving the boronic acid functionality for subsequent transformations. For example, palladium catalysts with bulky phosphine ligands have been shown to be effective for the selective coupling of aryl bromides in the presence of a boronic acid. acs.org

In addition to Suzuki coupling, other palladium-catalyzed reactions such as Sonogashira coupling with terminal alkynes can be used to introduce alkynyl groups at the 4-position. nih.gov These reactions provide access to a diverse array of substituted pyridine boronic acids, which can then be used in further coupling reactions at the boronic acid position. This sequential cross-coupling approach allows for the controlled and modular synthesis of complex, multi-substituted pyridine derivatives. nih.gov

Transformations Orthogonal to the Boronic Acid Functionality

A key advantage of using this compound in multistep syntheses is the ability to perform chemical transformations that are orthogonal to the boronic acid group. This means that reactions can be carried out selectively at other positions of the molecule without affecting the boronic acid moiety, which can then be utilized in a subsequent step.

One such transformation is the chemoselective amination of the aryl-boron bond. nih.gov This allows for the direct conversion of the boronic acid to a primary amine, a valuable functional group in medicinal chemistry. The reaction can be catalyzed by main group elements under mild conditions, demonstrating good functional group tolerance. nih.gov

Furthermore, the bromine atom can undergo nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile on a pyridine ring compared to more activated systems. More commonly, the bromine is derivatized via cross-coupling as described in the previous section.

The concept of orthogonal reactivity is central to the design of efficient and convergent synthetic routes. By carefully choosing reaction conditions and protecting groups, it is possible to sequentially functionalize the different reactive sites of this compound, enabling the construction of complex molecular architectures. For instance, a Suzuki coupling at the bromine position could be followed by a different type of coupling or functionalization at the boronic acid position, or vice versa. nih.gov This strategic approach maximizes the synthetic utility of this versatile building block.

Applications of 4 Bromopyridine 3 Boronic Acid Hbr in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Architectures

The pyridine (B92270) ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. The ability to introduce diverse substituents onto this core is crucial for tuning the properties of the final compounds. 4-Bromopyridine-3-boronic acid HBr serves as a key starting material for the synthesis of highly substituted and complex heterocyclic structures.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. researchgate.netorganic-chemistry.org this compound is an excellent substrate for this reaction, enabling the synthesis of a wide array of biaryl and biheteroaryl compounds. researchgate.net The boronic acid moiety at the 3-position can readily couple with various aryl and heteroaryl halides, while the bromine atom at the 4-position remains available for subsequent transformations.

This sequential cross-coupling strategy allows for the controlled and regioselective synthesis of complex molecules. For instance, the boronic acid can first be coupled with an aryl bromide, followed by a second Suzuki-Miyaura coupling at the 4-position with a different arylboronic acid. This stepwise approach provides access to unsymmetrical biarylpyridine derivatives that would be challenging to synthesize using other methods. The palladium-catalyzed cross-coupling of pyridylboronic acids with heteroaryl bromides has been shown to yield novel heteroarylpyridine derivatives. researchgate.net

Reactant 1Reactant 2CatalystProduct TypeReference
This compoundAryl HalidePalladium Catalyst4-Bromo-3-arylpyridine researchgate.net
This compoundHeteroaryl HalidePalladium Catalyst4-Bromo-3-heteroarylpyridine researchgate.net
3-Aryl-4-bromopyridineArylboronic AcidPalladium Catalyst3,4-Diarylpyridine mdpi.com

This table illustrates the general scheme for the synthesis of biaryl and biheteroaryl compounds using this compound in Suzuki-Miyaura cross-coupling reactions.

The strategic placement of the bromo and boronic acid functionalities on the pyridine ring of this compound allows for the synthesis of a variety of polysubstituted pyridine derivatives. researchgate.netchemicalbook.com Beyond sequential Suzuki-Miyaura couplings, the bromine atom can participate in a range of other transformations, including nucleophilic aromatic substitution, Buchwald-Hartwig amination, and Sonogashira coupling.

This orthogonal reactivity enables the introduction of a wide variety of functional groups at the 4-position, such as amino, alkoxy, and alkynyl groups, either before or after the coupling of the boronic acid. This versatility is crucial for creating libraries of compounds with diverse substitution patterns for applications in drug discovery and materials science. For example, a recent study described a method for preparing tetrasubstituted pyridines, highlighting the importance of accessing polysubstituted scaffolds. nih.gov

Reaction TypePosition of FunctionalizationFunctional Group IntroducedReference
Suzuki-Miyaura Coupling3Aryl, Heteroaryl researchgate.net
Nucleophilic Aromatic Substitution4Amino, Alkoxy, Thiol researchgate.net
Buchwald-Hartwig Amination4Primary/Secondary Amine researchgate.net
Sonogashira Coupling4Alkynyl researchgate.net

This table summarizes the types of reactions that can be employed to introduce various functional groups onto the pyridine core of this compound.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates atoms from all the starting materials. researchgate.netnih.gov Organoboron compounds, including boronic acids, have emerged as valuable partners in MCRs. researchgate.net this compound can be utilized in such reactions, where the boronic acid moiety can participate in transformations like the Petasis reaction. nih.gov

The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a boronic acid, can be employed to synthesize α-amino acids. By using this compound, a 4-bromopyridyl group can be introduced into the α-position of the resulting amino acid. The bromine atom then provides a handle for further diversification of the molecule. The development of new multi-component reactions, including four-component strategies, continues to expand the synthetic utility of boronic acids. chemrxiv.orgmdpi.com

Building Block for Functional Molecules

Beyond the synthesis of complex heterocycles, this compound serves as a crucial building block for the creation of larger, functional molecules with specific applications in organometallic chemistry and materials science.

The pyridine nitrogen atom in this compound can act as a coordinating atom for metal centers, making it a valuable precursor for the synthesis of ligands in organometallic chemistry. The ability to introduce various substituents onto the pyridine ring via the boronic acid and bromine functionalities allows for the fine-tuning of the electronic and steric properties of the resulting ligands.

For example, by coupling the boronic acid with an appropriate aromatic or heteroaromatic group, and subsequently modifying the 4-position, ligands with tailored properties can be designed for specific catalytic applications. The synthesis of 3-pyridylboronic acid and its derivatives is noted as a useful method for introducing a 3-pyridyl moiety into molecules, which is a common structural element in ligands. orgsyn.org

The rigid, aromatic structure of the pyridine ring, combined with the potential for extensive functionalization, makes this compound an attractive intermediate for the synthesis of scaffolds for materials science. researchgate.net The ability to create extended conjugated systems through cross-coupling reactions is particularly relevant for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The introduction of different aryl and heteroaryl units via the boronic acid, along with further modifications at the 4-position, allows for the precise control over the electronic properties, such as the HOMO/LUMO energy levels and the band gap, of the resulting materials. The synthesis of biaryl and biheteroaryl systems is a key step in creating these functional materials. researchgate.netmdpi.com

Synthetic Utility in Agrochemical and Fine Chemical Development

4-Bromopyridine-3-boronic acid hydrobromide is a specialized heterocyclic building block that offers significant potential in the fields of agrochemical and fine chemical development. Its unique structure, featuring a pyridine ring substituted with both a bromine atom and a boronic acid group, makes it a versatile reagent for constructing complex molecular architectures. The pyridine moiety is a common feature in a wide range of biologically active compounds, including fungicides, herbicides, and insecticides. nih.gov The presence of the boronic acid and bromo functionalities on the same scaffold allows for sequential, regioselective cross-coupling reactions, providing a powerful tool for intermediate derivatization and the creation of novel active ingredients. nih.govmdpi.com

The primary application of this compound stems from its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.com This reaction is one of the most robust methods for forming carbon-carbon (C-C) bonds, a fundamental transformation in the synthesis of complex organic molecules. rsc.org In a typical synthetic sequence, the boronic acid group can react with an aryl or heteroaryl halide to form a new biaryl linkage. Subsequently, the bromine atom on the pyridine ring remains available for a second, distinct coupling reaction, allowing for the controlled, stepwise assembly of highly functionalized molecules. This dual reactivity is particularly valuable in the discovery and development of new chemical entities where precise structural modifications are required to optimize biological activity and physicochemical properties.

While specific, publicly documented examples of this compound in the synthesis of commercial agrochemicals are not extensively detailed in the literature, its utility can be inferred from the widespread use of related pyridine boronic acids and bromopyridines in the industry. nih.govresearchgate.net The synthesis of advanced intermediates for fine chemicals, including pharmaceutical precursors, frequently employs these types of building blocks. For instance, pyridine boronic acids are key intermediates in the synthesis of complex pharmaceuticals, highlighting their reliability and importance in industrial-scale organic synthesis. google.comgoogle.com

The table below illustrates the representative Suzuki-Miyaura coupling reactions, demonstrating the utility of a pyridyl boronic acid as a coupling partner. The conditions and product classes are typical for these types of transformations and are applicable to 4-Bromopyridine-3-boronic acid.

Table 1: Representative Suzuki-Miyaura Coupling Reactions Using a Pyridyl Boronic Acid Building Block This table illustrates the general applicability of pyridyl boronic acids in Suzuki coupling. The reaction partners and conditions are representative of those used for similar substrates.

Reaction Partner (Aryl/Heteroaryl Halide)Catalyst SystemBaseSolventResulting Product ClassReference
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-DioxaneAryl-substituted Pyrimidines mdpi.com
2-BromopyridinePd(OAc)₂ / LigandK₂CO₃Aqueous IsopropanolBipyridine Derivatives researchgate.net
3-Bromopyridine (B30812)Pd(OAc)₂K₂CO₃Aqueous MediaAryl-substituted Pyridines researchgate.net
Aryl Halides (General)Pd/C-Aqueous, AerobicHeterobiaryls researchgate.net

The synthesis of 4-Bromopyridine-3-boronic acid itself, or its unbrominated parent compound pyridine-3-boronic acid, typically involves a halogen-metal exchange reaction. This process starts with 3-bromopyridine, which is treated with a strong base like n-butyllithium at low temperatures to form 3-lithiopyridine. This organolithium intermediate is then reacted with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic work-up to yield the desired boronic acid. researchgate.net This established synthetic route ensures the availability of this key building block for more complex syntheses.

In fine chemical manufacturing, the ability to introduce a 4-bromopyridin-3-yl moiety is valuable for creating libraries of compounds for screening purposes. The bromine atom can be further functionalized through various other cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig amination) or converted into other functional groups, thus providing access to a diverse range of chemical structures from a single, advanced intermediate.

Advanced Spectroscopic and Computational Approaches in the Study of 4 Bromopyridine 3 Boronic Acid Hbr

Spectroscopic Elucidation in Reaction Monitoring and Intermediate Characterization

Spectroscopic techniques are indispensable for tracking the progress of reactions involving 4-Bromopyridine-3-boronic acid HBr and for identifying the transient species that are formed. These methods provide direct experimental evidence that validates or challenges proposed reaction mechanisms.

In Situ NMR Spectroscopy for Mechanistic Investigations

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for studying chemical reactions in real-time directly within the NMR tube. By acquiring spectra at various time intervals, it is possible to monitor the consumption of reactants, the formation of products, and the appearance and disappearance of intermediate species. For reactions involving organoboron compounds like 4-Bromopyridine-3-boronic acid, multinuclear NMR is particularly insightful.

Key applications include:

Reaction Kinetics: By tracking the concentration of key species over time, detailed kinetic profiles can be constructed.

Intermediate Detection: Transient intermediates, which may be present in low concentrations, can be detected. For instance, in Suzuki-Miyaura coupling reactions, key palladium intermediates (e.g., oxidative addition complexes, transmetalation intermediates) can be observed.

Mechanistic Insights: The observation of specific intermediates helps to piece together the steps of the catalytic cycle. For example, ³¹P NMR is crucial for studying the changes in the coordination environment of palladium when phosphine (B1218219) ligands are used. researchgate.net Similarly, ¹¹B NMR can provide information on the state of the boronic acid, such as the formation of boronate complexes upon addition of a base.

Below is a representative table illustrating the type of data obtained from in situ NMR monitoring of a hypothetical reaction.

SpeciesMonitored NucleusTypical Chemical Shift (ppm)Observation
4-Bromopyridine-3-boronic acid¹¹B28-30Signal decreases as reaction progresses.
Boronate intermediate¹¹B3-8Appears upon base addition, then consumed.
Palladium(0)-ligand complex³¹PVaries with ligandShifts upon oxidative addition.
Palladium(II) intermediate³¹PVaries with ligandAppears after oxidative addition.
Final Product¹H, ¹³CProduct-specificSignals grow over time.

Mass Spectrometry for Intermediates and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for identifying reaction components. Electrospray Ionization (ESI-MS) is particularly useful for detecting charged intermediates in catalytic cycles, which are often present in solution. nih.gov

In the context of reactions with this compound, mass spectrometry serves two primary roles:

Intermediate Identification: By directly sampling the reaction mixture, ESI-MS can capture and provide mass data for key catalytic intermediates. This could include palladium(II) species formed after oxidative addition of the C-Br bond to a Pd(0) center or complexes formed during the transmetalation step.

Product Confirmation: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the elemental composition of the final product, thus verifying that the desired transformation has occurred.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights that complement experimental findings. By modeling molecules and their reaction pathways, it is possible to understand reactivity trends, predict outcomes, and rationalize complex experimental observations.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of molecules. nih.govresearchgate.net For reactions involving 4-Bromopyridine-3-boronic acid, DFT can be used to map out the entire potential energy surface of a reaction. nih.gov This involves calculating the optimized geometries and energies of all relevant species along the reaction coordinate, including:

Reactants

Pre-catalyst activation intermediates

Transition States

Reaction Intermediates

Products

By connecting these points on the energy landscape, the most likely reaction pathway can be determined. DFT studies on related molecules like 3- and 4-pyridineboronic acids have successfully been used to analyze their structural and spectroscopic properties, providing a foundation for understanding the more complex bromo-substituted analogue. nih.gov

Modeling of Transition States and Energy Barriers in Catalytic Cycles

A critical aspect of reaction pathway analysis is the identification of transition states (TS) and the calculation of their associated energy barriers (activation energies). nih.gov These barriers determine the rate of each elementary step in a catalytic cycle.

In a typical palladium-catalyzed cross-coupling reaction involving 4-Bromopyridine-3-boronic acid, DFT can model the key transition states for:

Oxidative Addition: The TS for the insertion of the palladium(0) catalyst into the C-Br bond.

Transmetalation: The TS for the transfer of the pyridyl group from the boron atom to the palladium center.

Reductive Elimination: The TS for the formation of the new C-C bond and regeneration of the palladium(0) catalyst.

By comparing the energy barriers for competing pathways, DFT can explain reaction selectivity and guide the optimization of reaction conditions. For example, computational data can reveal whether a process is likely to be thermodynamically or kinetically favored. nih.gov

Catalytic StepTypical Calculated ParameterSignificance
Oxidative AdditionActivation Energy (ΔG‡)Determines the rate of catalyst entry into the cycle.
TransmetalationActivation Energy (ΔG‡)Often the rate-determining step; influenced by base and solvent.
Reductive EliminationActivation Energy (ΔG‡)Determines the rate of product formation and catalyst turnover.
Ligand DissociationDissociation Energy (ΔE)Influences the coordinative saturation of the metal center. nih.gov

Studies on Coordination Chemistry and Ligand Effects in Boron and Palladium Complexes

The coordination of both the pyridine (B92270) nitrogen and the boronic acid moiety to the metal center plays a crucial role in the reactivity of 4-Bromopyridine-3-boronic acid. DFT studies can elucidate the nature of these interactions. Furthermore, the ancillary ligands on the palladium catalyst (typically phosphines) have a profound impact on the efficiency and selectivity of the reaction.

Computational studies allow for a systematic investigation of these ligand effects: nih.gov

Steric Effects: The size of the ligands can influence the accessibility of the metal center, affecting the rates of oxidative addition and reductive elimination.

Electronic Effects: The electron-donating or -withdrawing properties of the ligands modify the electron density at the palladium center, which in turn affects its reactivity in each step of the catalytic cycle.

Bite Angle: For bidentate phosphine ligands, the natural bite angle can enforce specific geometries around the metal, influencing stability and reactivity.

Studies on related PBP pincer ligand complexes have shown how the flexibility and coordination properties of the ligand framework are key to stabilizing different geometries (e.g., trigonal bipyramidal vs. square planar) and influencing the accessibility of different coordination states of the metal. nih.govnih.gov This knowledge is transferable to understanding how ligands can be chosen to optimize reactions involving this compound.

Future Directions and Emerging Research Avenues for 4 Bromopyridine 3 Boronic Acid Hbr

Exploration of Novel Catalytic Systems

The workhorse of cross-coupling reactions, palladium, is effective but suffers from high cost and toxicity concerns. Consequently, a major thrust of future research is the development of catalytic systems based on more abundant and benign first-row transition metals.

First-Row Transition Metal Catalysis for Cross-Coupling (e.g., Ni, Cu, Fe)

The use of first-row transition metals as catalysts for cross-coupling reactions is a highly attractive alternative to precious metals due to their earth abundance and lower cost. researchgate.netrsc.org Research in this area is rapidly advancing, with significant potential for the application of 4-Bromopyridine-3-boronic acid HBr.

Nickel (Ni): Nickel catalysis has emerged as a powerful alternative to palladium for Suzuki-Miyaura couplings. rsc.org Nickel catalysts can effectively couple a wide array of aryl electrophiles, including those that are challenging for palladium systems. researchgate.netrsc.org For pyridine (B92270) boronic acids, nickel catalysis has shown promise, even in educational laboratory settings, for its efficiency and the ability to operate in greener solvents. nih.govacs.org Future research will likely focus on developing well-defined nickel complexes with tailored ligands that can enhance the reactivity and selectivity of couplings involving sterically hindered or electronically challenging partners like this compound. The development of air-stable pre-catalysts, such as NiCl2(PCy3)2, simplifies experimental procedures and enhances the practicality of these methods for large-scale synthesis. nih.gov

Copper (Cu): Copper-catalyzed cross-coupling reactions, including Chan-Evans-Lam (CEL) type C-N bond formations and Suzuki-like C-C couplings, offer a cost-effective synthetic route. nih.govmdpi.comnih.gov The mechanism of copper-catalyzed couplings of boronic acids is an active area of investigation, with studies focusing on the roles of different copper oxidation states and the prevention of undesired homocoupling reactions. mdpi.comnih.gov For pyridine-containing molecules, copper catalysis has been employed for C-N bond formation, where the pyridine moiety can act as a directing group, potentially influencing the regioselectivity of the reaction. researchgate.net Future work will likely explore the development of new ligand systems for copper that can facilitate the efficient cross-coupling of this compound with a broader range of nucleophiles under mild conditions.

Iron (Fe): As the most abundant and least toxic transition metal, iron is an ideal candidate for developing truly sustainable cross-coupling methodologies. chemrxiv.org While iron-catalyzed Suzuki-Miyaura reactions are still developing, recent breakthroughs have demonstrated their potential for coupling (hetero)aryl chlorides with boronic esters. chemrxiv.orgresearchgate.netresearchgate.net Mechanistic studies suggest that these reactions may proceed through radical intermediates, offering a different reaction pathway compared to palladium. researchgate.netnih.gov A significant challenge remains in expanding the substrate scope and improving the efficiency for heteroaromatic systems. Future research on this compound will likely involve the design of novel iron-ligand systems that can overcome current limitations and enable efficient coupling with a variety of partners. researchgate.net

Table 1: Comparison of First-Row Transition Metals in Cross-Coupling Reactions

Feature Nickel (Ni) Copper (Cu) Iron (Fe)
Advantages High reactivity, broad substrate scope, lower cost than Pd researchgate.netrsc.orgnih.gov Very low cost, unique reactivity in C-N and C-O couplings nih.govnih.gov Most abundant, least toxic, extremely low cost chemrxiv.orgnih.gov
Challenges Sensitivity to air and moisture, potential for side reactions Lower reactivity for C-C couplings, homocoupling issues mdpi.com Limited substrate scope, challenging reaction optimization researchgate.netresearchgate.net
Future Outlook Development of more robust and user-friendly catalyst systems nih.gov Design of advanced ligands to enhance C-C coupling efficiency researchgate.net Discovery of new catalytic systems for broader applicability chemrxiv.orgresearchgate.net

Photoredox and Electrocatalytic Approaches in Pyridine Boronic Acid Chemistry

Photoredox and electrocatalysis represent a paradigm shift in synthetic chemistry, utilizing light or electricity to drive chemical transformations. These methods offer mild reaction conditions and unique activation pathways that are often complementary to traditional thermal methods.

Electrocatalysis: Electrocatalysis offers a reagent-free method for oxidation and reduction, providing a sustainable alternative to chemical redox agents. This approach is gaining traction in cross-coupling reactions. While less explored for pyridine boronic acids specifically, the principles of electrocatalytic activation of C-Br and C-B bonds are well-established. Future research could focus on developing electrocatalytic methods for the direct coupling of this compound, potentially avoiding the need for pre-activation or harsh reaction conditions.

Advancements in Stereoselective Synthesis

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. While the primary use of this compound is in achiral cross-couplings, there is growing interest in developing stereoselective reactions involving boronic acids.

Future research in this area will likely focus on the development of catalytic asymmetric methods that can introduce chirality using this compound as a coupling partner. This could involve the use of chiral ligands on the metal catalyst to control the stereochemical outcome of the reaction. For example, rhodium-catalyzed asymmetric arylation reactions have been developed for some pyridine-derived boronic acids. researchgate.net Another emerging area is the stereospecific transformation of chiral boronic esters, where a pre-existing stereocenter is transferred with high fidelity. nih.govrsc.org While this requires the initial synthesis of a chiral boronic ester, it opens up avenues for creating complex, enantioenriched molecules. The development of methods for the stereospecific coupling of secondary and tertiary boronic esters is a major goal in the field. rsc.org

Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a widely used building block like this compound, developing more sustainable methodologies is a critical future direction.

Development of Greener Solvents and Reagent Systems

A significant portion of chemical waste is generated from the use of volatile and hazardous organic solvents. nih.gov Research into greener solvents for Suzuki-Miyaura and other cross-coupling reactions is a major focus.

Greener Solvents: Studies have identified several environmentally friendly solvents for Suzuki-Miyaura couplings, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), t-amyl alcohol, and isopropyl acetate (B1210297) (i-PrOAc). nih.govacs.org These solvents are less hazardous and can often be derived from renewable resources. For example, i-PrOAc has been identified as a recommended green solvent for the Suzuki-Miyaura coupling of amides. acs.org Hindered ether solvents like 2,2,5,5-tetramethyloxolane (TMO) have also been shown to be effective and sustainable alternatives to traditional solvents like THF or toluene (B28343). rsc.org The future application of this compound will undoubtedly benefit from the adoption of these greener solvent systems, making its use more environmentally benign.

Table 2: Examples of Green Solvents for Cross-Coupling Reactions

Green Solvent Rationale for Use Relevant Findings Citations
Isopropyl acetate (i-PrOAc) Environmentally friendly, effective for Suzuki-Miyaura couplings. Identified as a recommended solvent for amide coupling. acs.orgacs.org
2-Me-THF Derived from renewable resources, less hazardous than THF. Used successfully in Ni-catalyzed Suzuki-Miyaura couplings. nih.gov
t-Amyl alcohol Higher boiling point, potentially safer alternative. Effective in Ni-catalyzed couplings of various substrates. nih.gov
2,2,5,5-Tetramethyloxolane (TMO) Non-peroxide forming ether, sustainable alternative. Good to excellent yields in Suzuki-Miyaura and Sonogashira reactions. rsc.org

Greener Reagent Systems: Beyond solvents, the development of more sustainable reagent systems is also crucial. This includes the use of more efficient bases and the development of catalytic systems that can operate under milder conditions, thereby reducing energy consumption.

Catalyst Recycling and Reuse Strategies

The ability to recycle and reuse the catalyst is a cornerstone of green chemistry, as it reduces waste and lowers costs. For expensive metals like palladium, recycling is particularly important.

Homogeneous Catalyst Recycling: One strategy for recycling homogeneous catalysts involves the use of biphasic systems, where the catalyst is soluble in one phase (e.g., an ionic liquid or water) and the product in another (an organic solvent). researchgate.netresearchgate.net This allows for simple separation of the product and reuse of the catalyst-containing phase. The use of water-soluble ligands, such as sulfonated phosphines, can facilitate catalyst retention in an aqueous phase for recycling. nih.gov

Heterogeneous Catalysis: Another approach is to immobilize the catalyst on a solid support. nih.gov This allows for easy separation of the catalyst from the reaction mixture by filtration. Supports can range from traditional materials like silica (B1680970) and carbon to more novel materials like polymers or even bio-based supports. For instance, "EcoPd," a catalyst derived from plants that have bio-accumulated palladium, has been used for Suzuki couplings of heteroaryl compounds and can be recycled. rsc.org Iron catalysts supported on carbon have also been developed for C-N cross-coupling and can be recycled. mst.edu The development of robust and recyclable heterogeneous catalysts for the cross-coupling of this compound is a key area for future research that will enhance the economic and environmental viability of its applications.

Integration into Automated and High-Throughput Synthesis Platforms

The true potential of this compound can be fully realized through its incorporation into automated and high-throughput synthesis platforms. These technologies are revolutionizing the way chemists approach reaction optimization and library synthesis, enabling the rapid execution of a vast number of experiments in parallel. nih.govyoutube.com

Automated synthesis platforms, often referred to as "robo-chemists," can perform complex reaction sequences with minimal human intervention. nih.gov This is particularly advantageous for multi-step syntheses where this compound can be utilized as a key building block. For instance, in the context of Suzuki-Miyaura cross-coupling reactions, an automated system can systematically vary reaction parameters such as catalysts, ligands, bases, and solvents to identify the optimal conditions for coupling this compound with a diverse range of coupling partners. nih.govresearchgate.netrsc.org This automated optimization process significantly reduces the time and resources required compared to traditional, manual methods. youtube.com

High-throughput experimentation (HTE) complements automated synthesis by allowing for the rapid screening of large numbers of discrete compounds for desired properties. nih.govresearchgate.net By integrating this compound into HTE workflows, vast libraries of novel pyridine-containing compounds can be generated. These libraries are invaluable in drug discovery and materials science for identifying new lead compounds with specific biological activities or material properties. researchgate.netucdavis.edubohrium.com The generation of such libraries can be achieved through various automated techniques, including the use of multi-well plates where different reactants are combined with this compound under a standardized set of conditions. youtube.comnih.gov

A key advantage of using this compound in these platforms is its bifunctional nature. The boronic acid moiety readily participates in cross-coupling reactions, while the bromo-substituent on the pyridine ring offers a handle for subsequent functionalization. This allows for a modular and divergent approach to library synthesis. An initial library can be created through the Suzuki-Miyaura coupling of the boronic acid, and then, this first-generation library can be further diversified by targeting the bromo-substituent in a subsequent automated reaction step.

The table below illustrates a conceptual high-throughput screening experiment for the optimization of a Suzuki-Miyaura coupling reaction involving a generic aryl halide and this compound.

Table 1: Conceptual High-Throughput Screening for Suzuki-Miyaura Coupling

Experiment Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
1 Pd(PPh₃)₄ - K₂CO₃ Toluene/H₂O 100 65
2 Pd(OAc)₂ SPhos K₃PO₄ Dioxane 80 78
3 PdCl₂(dppf) - Cs₂CO₃ DMF 120 85
4 Pd(OAc)₂ XPhos K₂CO₃ Acetonitrile 90 72
... ... ... ... ... ... ...
96 ... ... ... ... ... ...

This systematic approach, enabled by automation, allows for the rapid identification of optimal reaction conditions that can then be applied to the synthesis of a larger, focused library of compounds derived from this compound. nih.gov The data generated from such high-throughput experiments can also be used to train machine learning algorithms to predict reaction outcomes and further accelerate the discovery process. chemrxiv.org

The integration of this compound into automated and high-throughput synthesis platforms is not just a matter of convenience; it is a strategic move that amplifies its value as a building block. It enables the exploration of chemical diversity on an unprecedented scale, accelerating the path from a simple molecule to complex, functional compounds with the potential for significant impact in various fields of chemical science.

Q & A

Basic: What are the optimal methods for synthesizing 4-bromopyridine-3-boronic acid HBr?

Answer:
The synthesis typically involves two key steps:

Bromination of pyridine derivatives : Electrophilic bromination at the 4-position of pyridine can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under anhydrous conditions .

Boronation : The 3-position is functionalized with a boronic acid group via Miyaura borylation, using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in tetrahydrofuran (THF) .

  • Critical Note : Hydrobromic acid (HBr) is introduced during purification to stabilize the boronic acid moiety. Avoid using sulfuric acid (H₂SO₄) in HBr synthesis to prevent oxidation of bromide to bromine .

Basic: How should researchers assess the purity and stability of this compound?

Answer:

  • Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column. A purity threshold >97% is recommended for reproducibility in cross-coupling reactions .
  • Stability Considerations :
    • Store under inert gas (argon) at –20°C to prevent boronic acid protodeboronation.
    • Monitor for HBr dissociation via pH-sensitive indicators; excess HBr stabilizes the compound but may require neutralization before certain reactions .

Advanced: How do reaction conditions influence the regioselectivity of bromination in pyridine-boronic acid systems?

Answer:
Regioselectivity is governed by:

  • Catalyst Choice : FeBr₃ favors electrophilic aromatic substitution at the 4-position due to steric and electronic effects, while HBr alone may lead to incomplete bromination .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance Br⁺ electrophilicity, improving selectivity.
  • Data Contradiction : BF₃ as a co-catalyst with HBr can shift bromination to the 2-position in some analogs (e.g., 3-methylpyridine derivatives), suggesting substrate-specific electronic tuning .

Advanced: What mechanistic insights explain the dual role of HBr in Suzuki-Miyaura couplings involving this compound?

Answer:
HBr serves two functions:

Acid Catalyst : Protonates the boronic acid, forming a more reactive trifluoroborate intermediate (Ar-BF₃⁻), which accelerates transmetalation with palladium .

Stabilizing Agent : Prevents boroxine formation by maintaining an acidic environment.

  • Methodological Tip : Optimize HBr stoichiometry (1–2 equiv.) to balance reactivity and side reactions (e.g., protodeboronation). Excess HBr can deactivate Pd catalysts .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for HBr/FeBr₃ systems?

Answer:
Discrepancies arise from:

  • Substrate Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on pyridine reduce FeBr₃ activity, necessitating higher catalyst loadings (10 mol% vs. 5 mol% for electron-rich analogs) .
  • Solvent Acidity : In dichloroethane (DCE), HBr/FeBr₃ shows higher Brønsted acidity (ΔG‡ = 2.9 kcal/mol) compared to HCl/FeCl₃, but reactivity drops in less polar solvents .
  • Resolution Strategy : Perform kinetic isotope effect (KIE) studies to distinguish between proton-transfer and electrophilic substitution pathways .

Advanced: What strategies improve the application of this compound in boronic acid-based sensors?

Answer:
Leverage its dual reactivity:

Diol Sensing : Immobilize the compound on a quartz crystal microbalance (QCM) surface. The boronic acid forms reversible esters with diols (e.g., glucose), detectable via frequency shifts .

Anion Recognition : Modify the pyridine ring with electron-deficient groups (e.g., -CF₃) to enhance binding with anions (e.g., F⁻) through Lewis acid-base interactions .

  • Validation : Use UV-Vis titration (λ = 300–400 nm) to quantify binding constants (Kₐ) .

Advanced: How does the HBr counterion affect crystallization and solid-state properties?

Answer:

  • Crystallization : HBr promotes ionic interactions, yielding monoclinic crystals (space group P2₁/c) with a hydrogen-bonded network between Br⁻ and NH groups.
  • Thermal Stability : TGA data show decomposition onset at 150°C, attributed to HBr volatilization. Replace HBr with non-volatile acids (e.g., tosylate) for high-temperature applications .

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